2-Hydroxypyridine
Overview
Description
2-Hydroxypyridine, also known as 2-pyridinol or 2-pyridone, is an organic compound with the chemical formula C₅H₅NO. It appears as a colorless crystalline solid and is known for its role in various chemical and biological processes. This compound is notable for its ability to form hydrogen bonds, which makes it relevant in the study of nucleobases and peptide synthesis .
Mechanism of Action
Target of Action
2-Hydroxypyridine, also known as 2-pyridone, is an organic compound that primarily targets RNA and DNA structures . It forms hydrogen bonds that are relevant to the base pairing mechanisms found in RNA and DNA . This makes it a valuable compound in the synthesis of peptides .
Mode of Action
The interaction of this compound with its targets involves the formation of hydrogen bonds . These bonds mimic the base pairing mechanisms found in RNA and
Biochemical Analysis
Biochemical Properties
2-Hydroxypyridine interacts with various enzymes, proteins, and other biomolecules. It serves as a bifunctional catalyst for a wide variety of acylation reactions . It is also used in the aminolysis of a polyglutamate . The compound’s ability to form hydrogen-bonded structures makes it relevant in biochemical reactions, particularly those involving nucleic acids .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by interacting with various cellular components, including enzymes and nucleic acids
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The compound’s tautomeric equilibrium serves as a prototype model for the study of nucleobases’ behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . More detailed studies are needed to fully understand these temporal effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. While specific transporters or binding proteins for this compound have not been identified, its solubility in water, methanol, and acetone suggests that it could potentially interact with a variety of transport proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxypyridine can be synthesized through several methods:
Cyclization Reactions: One common method involves the cyclization of pyridine derivatives.
Guareschi-Thorpe Condensation: This method involves the reaction of cyanoacetamide with 1,3-diketones to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
2-Hydroxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-pyridone, a tautomeric form that is often in equilibrium with this compound.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles and nucleophiles.
Major Products Formed:
2-Pyridone: Formed through oxidation.
Substituted Pyridines: Formed through various substitution reactions.
Scientific Research Applications
2-Hydroxypyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Hydroxypyridine is often compared with other hydroxypyridine derivatives:
2-Pyridone: The tautomeric form of this compound, which is in equilibrium with it.
3-Hydroxypyridine: Another hydroxypyridine derivative with similar properties but different reactivity and applications.
4-Hydroxypyridine: Similar to this compound but with the hydroxyl group at a different position, leading to different chemical behavior.
Uniqueness: this compound’s ability to exist in tautomeric forms and its role as a bifunctional catalyst make it unique among its analogs. Its versatility in forming hydrogen bonds and participating in various chemical reactions further distinguishes it from other similar compounds .
Biological Activity
2-Hydroxypyridine (2-HP) is a heterocyclic organic compound that has garnered attention in various fields of research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
This compound is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of the pyridine ring. Its molecular formula is CHNO, and it exhibits properties such as:
- Molecular Weight : 95.10 g/mol
- Melting Point : 60-62 °C
- Solubility : Soluble in water, alcohols, and ether.
Anticancer Properties
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a study on trans-bis-(this compound)dichloroplatinum(II) (coded as DH3) demonstrated its cytotoxic activity against ovarian tumor models. While DH3 was found to be less active than cisplatin against the A2780 cell line, it exhibited higher activity against cisplatin-resistant variants. This suggests that this compound may play a role in overcoming drug resistance in cancer therapy .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. A study reported that charge-transfer complexes of this compound with picric acid exhibited antifungal activity, with an IC50 value of 43 µM against certain fungal strains . Additionally, research indicates that some derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics.
Metabolic Studies
Research involving the genus Arthrobacter has shown that certain species can utilize this compound as a sole carbon and nitrogen source, leading to pigment production. The degradation pathway involves monooxygenase activity, indicating that 2-HP may interact with microbial metabolic processes . Such findings suggest potential applications in bioremediation and environmental microbiology.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of this compound and its derivatives is crucial for optimizing their biological activities. For example, modifications at various positions on the pyridine ring can enhance anticancer or antimicrobial potency. A study identified that substituents like -CF significantly increased the antimicrobial effectiveness of thienopyridine derivatives .
Compound | Activity Type | IC50 Value (µM) |
---|---|---|
DH3 | Anticancer | Varies by cell line |
2-HP + Picric Acid | Antifungal | 43 |
Thienopyridine Derivative | Antimicrobial | 12.3 - 16.8 |
Case Study 1: Trans-bis-(this compound)dichloroplatinum(II)
In vitro studies on DH3 revealed its unique binding characteristics compared to cisplatin. While it formed different types of DNA adducts, its ability to induce apoptosis was linked to downstream cellular processes rather than direct platinum-DNA interactions .
Case Study 2: Antifungal Activity Assessment
A comparative study on charge-transfer complexes demonstrated that while parent compounds showed no mycotoxicity, their complexes with this compound exhibited significant antifungal effects. This highlights the importance of complex formation in enhancing biological activity .
Properties
IUPAC Name |
1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQKCCHYAOITMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
Record name | 2-pyridone | |
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URL | https://en.wikipedia.org/wiki/2-pyridone | |
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Source | PubChem | |
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DSSTOX Substance ID |
DTXSID2051716 | |
Record name | 2(1H)-Pyridinone | |
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Molecular Weight |
95.10 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder, soluble in water; [MSDSonline], Solid | |
Record name | 2-Hydroxypyridine | |
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Solubility |
1000 mg/mL at 20 °C | |
Record name | 2-Hydroxypyridine | |
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Vapor Pressure |
0.55 [mmHg] | |
Record name | 2-Hydroxypyridine | |
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CAS No. |
72762-00-6, 142-08-5, 66396-89-2 | |
Record name | 2-Pyridinol | |
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Record name | Pyridin-2-ol | |
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Record name | 2(1H)-Pyridone, dimer | |
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Melting Point |
107.8 °C | |
Record name | 2-Hydroxypyridine | |
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